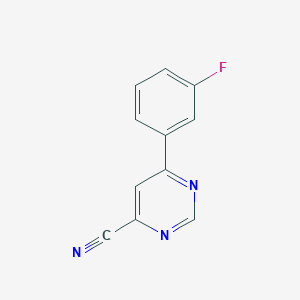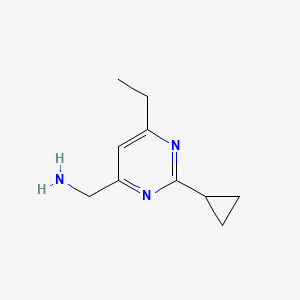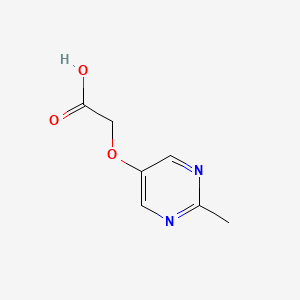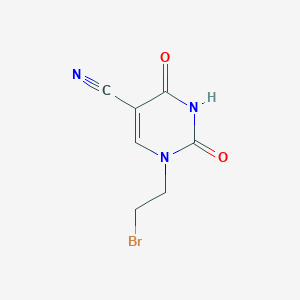
6-(3-Fluorophenyl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-fluorophenyl group and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of anhydrous potassium carbonate (K₂CO₃). This reaction proceeds through a one-pot synthesis method, which is efficient and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure maximum yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring .
Applications De Recherche Scientifique
6-(3-Fluorophenyl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) . Molecular docking studies have shown that the compound binds to the active site of kinases, preventing their activity and subsequent signaling pathways .
Comparaison Avec Des Composés Similaires
- 6-(4-Fluorophenyl)pyrimidine-5-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Comparison: 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to similar compounds, it has shown superior cytotoxic activity against certain cancer cell lines and better kinase inhibition properties . This makes it a promising candidate for further development in anticancer therapies.
Propriétés
Formule moléculaire |
C11H6FN3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H |
Clé InChI |
NRHWQNLENDPBBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC=NC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
![1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)

![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)



![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)

![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
